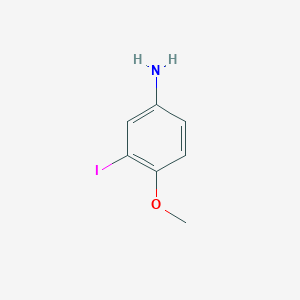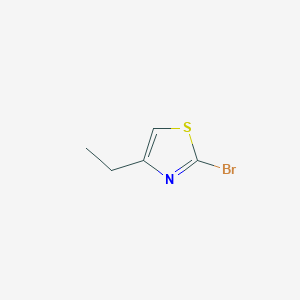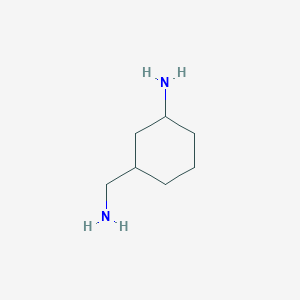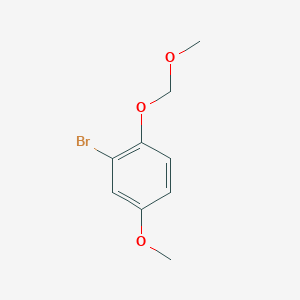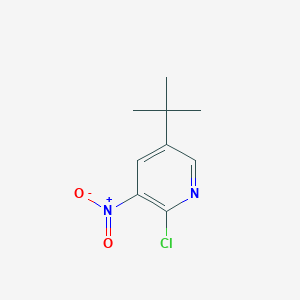
5-(tert-Butyl)-2-chloro-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-2-chloro-3-nitropyridine: is an organic compound belonging to the pyridine family It features a tert-butyl group at the 5-position, a chlorine atom at the 2-position, and a nitro group at the 3-position on the pyridine ring
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: 5-(tert-Butyl)-2-chloro-3-nitropyridine serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Pharmaceutical Research: The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group and the ability to form amino derivatives make it a versatile scaffold for drug development.
Industry
Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides due to its ability to interact with biological targets in pests and pathogens.
Materials Science: Employed in the development of advanced materials, including polymers and dyes, where its unique substituents impart desirable properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Nitration of 5-(tert-Butyl)-2-chloropyridine
Starting Material: 5-(tert-Butyl)-2-chloropyridine
Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The mixture is stirred and maintained at a temperature range of 0-5°C.
Procedure: The starting material is dissolved in sulfuric acid, and nitric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete nitration. The product is then isolated by neutralization and extraction.
-
Industrial Production Methods
- Industrial production of 5-(tert-Butyl)-2-chloro-3-nitropyridine follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.
Electrophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further participate in electrophilic substitution reactions.
-
Reduction Reactions
Catalytic Hydrogenation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Chemical Reduction: Reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions can also be used to achieve the reduction of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with Pd/C catalyst, or chemical reducing agents like SnCl₂ in hydrochloric acid (HCl).
Major Products
Amino Derivatives: Reduction of the nitro group yields 5-(tert-Butyl)-2-chloro-3-aminopyridine.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
Mécanisme D'action
The mechanism by which 5-(tert-Butyl)-2-chloro-3-nitropyridine and its derivatives exert their effects depends on the specific application:
Biological Targets: In pharmaceuticals, the compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, amino derivatives may act as enzyme inhibitors by binding to the active site.
Pathways Involved: The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects in cancer cells or pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(tert-Butyl)-2-chloro-3-aminopyridine: The amino derivative formed by the reduction of the nitro group.
5-(tert-Butyl)-2-chloro-3-methoxypyridine: Formed by nucleophilic substitution of the chlorine atom with a methoxy group.
5-(tert-Butyl)-2-chloro-3-thiopyridine: Formed by nucleophilic substitution of the chlorine atom with a thiol group.
Uniqueness
Structural Features: The combination of a tert-butyl group, a chlorine atom, and a nitro group on the pyridine ring is unique and imparts specific chemical reactivity and biological activity.
Versatility: The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
5-tert-butyl-2-chloro-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWBUGKMKWHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






